2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine
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Overview
Description
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine is a heterocyclic compound with the molecular formula C8H4N2O It is a member of the imidazo[1,5-A]pyridine family, characterized by a fused ring system that includes an imidazole ring and an oxirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-A]pyridine derivatives with suitable reagents to form the oxirene ring . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, or photocatalysis strategies .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts for oxidation and reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
Scientific Research Applications
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine include other imidazo[1,2-A]pyridine derivatives, such as:
- Imidazo[1,2-A]pyridine
- Imidazo[1,2-A]pyridine-3-carboxamide
- Imidazo[1,2-A]pyridine-2-carboxylic acid
Uniqueness
This compound is unique due to its fused ring system that includes both an imidazole and an oxirene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
685091-11-6 |
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Molecular Formula |
C8H4N2O |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
9-oxa-2,4-diazatetracyclo[5.3.1.02,6.08,10]undeca-1(10),3,5,7-tetraene |
InChI |
InChI=1S/C8H4N2O/c1-4-6-2-9-3-10(6)5(1)8-7(4)11-8/h2-3H,1H2 |
InChI Key |
FXUVIRMIYXTPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=C1N4C2=CN=C4)O3 |
Origin of Product |
United States |
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